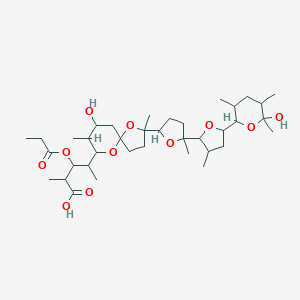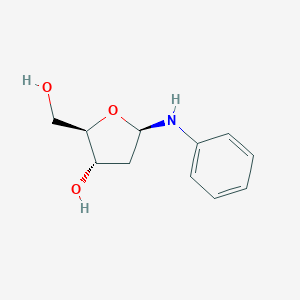
2-deoxy-N-phenylpentofuranosylamine
Vue d'ensemble
Description
2-Deoxy-L-ribose-anilide is a biomedical marvel specifically engineered for cancer research. It has the capacity to impede the growth and proliferation of malignant cancer cells . It belongs to the category of carbohydrates, nucleosides, and nucleotides .
Molecular Structure Analysis
The molecular formula of 2-Deoxy-L-ribose-anilide is C11H15NO3 . It is a monosaccharide with five carbon atoms and having an aldehyde functional group .Chemical Reactions Analysis
2-Deoxy-L-ribose-anilide is involved in various chemical reactions. For instance, it plays a role in the synthesis of L-nucleosides analogues, an important class of antiviral drugs .Physical And Chemical Properties Analysis
2-Deoxy-L-ribose-anilide appears as a crystalline powder . It has a molecular weight of 209.24 .Applications De Recherche Scientifique
Synthesis and Preparation Methods :
- A simplified preparation of 2-deoxy-D-ribose based on the treatment of alpha-D-glucose monohydrate with solid calcium hydroxide, yielding 2-deoxy-D-ribose anilide in high purity (Diehl & Fletcher, 1958).
- An efficient synthesis method from 2-deoxy-D-ribose to its enantiomer, 2-deoxy-L-ribose, was developed. This method also unexpectedly produced 2-deoxy-xylose under slightly different conditions (Ji et al., 2006).
Biological and Medicinal Applications :
- 2-Deoxy-D-Ribose was explored for use in wound dressings to induce angiogenesis, which stimulates the production of vascular endothelial growth factor (VEGF), making it a potential alternative to VEGF in wound dressing development (Dikici et al., 2021).
Chemical Properties and Analysis :
- The X-ray absorption near-edge structure (XANES) of 2-deoxy-D-ribose was studied to understand the physicochemical characteristics of 2-deoxy-D-ribose moieties in DNA strands under different irradiation energies (Akamatsu & Yokoya, 2001).
- A method was developed for the location and analysis of 2-deoxy sugars on chromatograms and pherograms by fluorescence, providing a tool for characterizing and assaying 2-deoxy sugars and their derivatives (Sawicki et al., 1968).
Applications in Nucleoside Synthesis :
- The synthesis of L-Deoxyribonucleosides from D-Ribose was reported, providing a method for converting a D-sugar to a 2-deoxy-L-sugar in a one-step reaction. This process is significant for the synthesis of mirror image deoxyribonucleosides (Song et al., 2018).
- A porphyrin C-nucleoside coupled on 2-deoxy-D-ribose was synthesized and incorporated into DNA, illustrating the potential for integrating synthetic molecules into genetic material (Morales‐Rojas & Kool, 2002).
Mécanisme D'action
Target of Action
2-Deoxy-L-ribose-anilide (2-DRA) is a specialty product for proteomics research . . It’s suggested that 2-DRA might be engineered for transformative research on cancer, with the capacity to impede the growth and proliferation of malignant cancer cells .
Mode of Action
It’s known that 2-dra is a stereoisomer of 2-deoxy-d-ribose (2-dr), a degradation product of thymidine generated by thymidine phosphorylase (tp) enzymatic activity . TP stimulates chemotaxis of endothelial cells and confers resistance to apoptosis induced by hypoxia . Therefore, it’s plausible that 2-DRA may interact with similar targets and pathways as 2-DR, potentially influencing cell growth and proliferation.
Biochemical Pathways
2-DR is known to be involved in the glycolysis pathway, where it acts as a competitive inhibitor of glucose metabolism . This could potentially affect energy production in cells, particularly in cancer cells that heavily rely on glucose. Additionally, 2-DR is involved in the oxidative pathways of deoxyribose and deoxyribonate catabolism .
Pharmacokinetics
It’s known that 2-dra has a molecular weight of 20924 , which could influence its absorption and distribution in the body
Result of Action
It’s suggested that 2-dra has the capacity to impede the growth and proliferation of malignant cancer cells . This suggests that 2-DRA may induce cellular changes that inhibit cancer cell growth and proliferation.
Safety and Hazards
Orientations Futures
The global 2-Deoxy-L-ribose-anilide Reagent market size is expected to reach a significant value by 2029, rising at a market growth during the forecast period (2023-2029) . This suggests a promising future for 2-Deoxy-L-ribose-anilide in the pharmaceutical industry.
Relevant Papers One of the relevant papers on 2-Deoxy-L-ribose-anilide discusses its role in inhibiting the invasion of thymidine phosphorylase-overexpressing tumors by suppressing matrix metalloproteinase-9 . Another paper provides new insights on nucleoside 2′-deoxyribosyltransferases, a versatile biocatalyst for one-pot one-step synthesis of nucleoside analogs .
Propriétés
IUPAC Name |
5-anilino-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBOKNPGJKONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1NC2=CC=CC=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



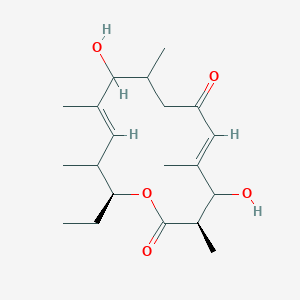


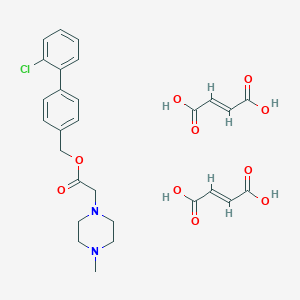
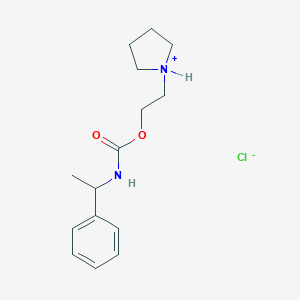
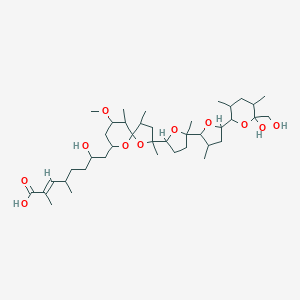



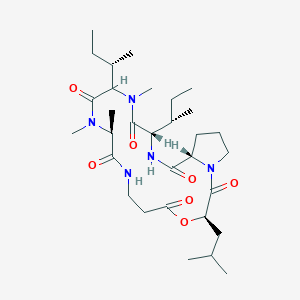
![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
